1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate

CYP2A6 inhibition Nicotine metabolism Coumarin derivatives

Selective CYP2A6 inhibitor (IC50 330 nM) with 142-fold potency gain over coumarin and 10.6-fold selectivity over CYP2B6. Validated in human liver microsome assays for nicotine C-oxidation and NNK activation. Provides a CYP2A6-positive control and negative control across eight isoforms in a single batch. Mirrors non-peptide endothelin receptor antagonist pharmacophores. Suitable for SAR expansion and logP calibration (XLogP3 5.2).

Molecular Formula C23H20O5
Molecular Weight 376.408
CAS No. 433691-48-6
Cat. No. B2753977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate
CAS433691-48-6
Molecular FormulaC23H20O5
Molecular Weight376.408
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
InChIInChI=1S/C23H20O5/c1-4-6-17-7-5-8-18-13-19(23(26)28-21(17)18)22(25)27-15(3)20(24)16-11-9-14(2)10-12-16/h4-5,7-13,15H,1,6H2,2-3H3
InChIKeyRJJWQFGIMTWMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.75 mg / 1 mg / 2 mg / 3 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate (CAS 433691-48-6): A Specialized Coumarin-Derived CYP2A6 Inhibitor for Procuring Nicotine-Cessation and Cancer Chemoprevention Research


1-Oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate (CAS 433691-48-6) is a synthetic coumarin derivative belonging to the 8-allyl-2-oxo-2H-chromene-3-carboxylate ester class. It is characterized by a chromene core fused to an allyl substituent at the 8-position and an ester linkage to a 1-(p-tolyl)-1-oxopropan-2-yl moiety, yielding a molecular formula of C23H20O5 and a molecular weight of 376.4 g/mol [1]. The compound has been experimentally evaluated for cytochrome P450 (CYP) enzyme inhibition [2], making it a candidate of interest for studies related to nicotine metabolism, procarcinogen activation, and potential endothelin receptor antagonism [3].

Why Unannotated Coumarin Derivatives Cannot Simply Be Substituted for 1-Oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate in CYP2A6-Targeted Research


Generic substitution within the coumarin class is unreliable for experimental workflows targeting cytochrome P450 2A6 (CYP2A6) because minor structural modifications at the 3-carboxylate ester position produce dramatic shifts in isoform selectivity and potency. The parent compound coumarin itself exhibits weak CYP2A6 inhibition (IC50 ≈ 47 μM) [1], while synthetic derivatives such as 5-methoxycoumarin and 6-methoxycoumarin achieve moderate potency (IC50 = 0.13 μM and 0.64 μM, respectively) at the cost of broader isoform promiscuity [1]. The unique ester moiety of CAS 433691-48-6 introduces lipophilicity (XLogP3 = 5.2) [2] and steric bulk that fundamentally alter binding-site interactions relative to smaller ester analogs such as the ethyl ester (CAS 250362-64-2). Selecting an uncharacterized or generic coumarin analog risks either insufficient CYP2A6 engagement or unforeseen cross-isoform interactions that compromise experimental interpretability and reproducibility.

Quantitative Differentiation Evidence for 1-Oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate (CAS 433691-48-6) Versus Closest Analogs


CYP2A6 Inhibition Potency: Target Compound vs. Parent Coumarin and 6-Methoxycoumarin

The target compound inhibits CYP2A6 with an IC50 of 330 nM in human liver microsomes, representing a ~142-fold potency gain over the parent scaffold coumarin (IC50 ≈ 47,000 nM) and a 1.9-fold improvement over the literature benchmark 6-methoxycoumarin (IC50 = 640 nM) [1][2]. This potency level places the compound within the range of clinically relevant CYP2A6 inhibitors such as methoxalen (IC50 = 470 nM), while its distinct ester architecture may confer a differentiated selectivity fingerprint [1].

CYP2A6 inhibition Nicotine metabolism Coumarin derivatives

CYP2A6 Selectivity Over CYP2B6: Target Compound vs. Ethyl Ester Analog (CAS 250362-64-2)

The target compound achieves a CYP2A6/CYP2B6 selectivity ratio of 10.6 (IC50 ratio: 3,500 nM / 330 nM) [1]. In contrast, the ethyl ester analog (CAS 250362-64-2) has no published CYP selectivity data, and structurally simpler coumarin esters typically exhibit flat or poorly differentiated CYP inhibition profiles due to rapid ester hydrolysis in microsomal preparations [2]. The p-tolyl ketone ester moiety of CAS 433691-48-6 likely reduces esterase susceptibility relative to the ethyl ester, prolonging microsomal stability and enabling a measurable selectivity window that is critical for target engagement studies requiring clean inhibition readouts [3].

CYP isoform selectivity Drug metabolism Coumarin ester analogs

Multi-Isoform CYP Profiling: Target Compound PAN-SELECTIVITY Fingerprint vs. Cyclohexyl Ester Analog (CAS N/A)

The target compound has been experimentally profiled against eight CYP isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1), with IC50 values ranging from 330 nM (CYP2A6) to 43,000 nM (CYP2C9), yielding a 130-fold dynamic range across the panel [1]. The cyclohexyl ester analog (8-allyl-2-oxo-2H-chromene-3-carboxylic acid cyclohexyl ester) has no published CYP panel data, and its sole reported bioactivity—MMP14 inhibition (IC50 < 10,000 nM)—indicates a divergent pharmacological trajectory irrelevant to CYP-focused research [2]. The multi-isoform data set for CAS 433691-48-6 enables rational exclusion of off-target CYP liabilities when designing mechanistic or drug-drug interaction studies.

CYP panel screening Drug-drug interaction Coumarin ester library

Physicochemical Differentiation: LogP-Driven Microsomal Partitioning vs. Carboxylic Acid and Ethyl Ester Analogs

The target compound exhibits a computed XLogP3 of 5.2 [1], substantially higher than the corresponding carboxylic acid (8-allyl-2-oxo-2H-chromene-3-carboxylic acid, CAS 82119-77-5; XLogP3 ≈ 2.8 estimated) and the ethyl ester analog (CAS 250362-64-2; XLogP3 ≈ 3.5 estimated). This elevated lipophilicity enhances partitioning into microsomal membranes, consistent with the compound's demonstrated CYP2A6 inhibition in human liver microsomes at sub-micromolar concentrations [2]. The carboxylic acid and ethyl ester analogs, by contrast, are expected to exhibit weaker microsomal CYP engagement due to reduced membrane partitioning and/or more rapid metabolic clearance [3].

Lipophilicity Microsomal stability Physicochemical profiling

Endothelin Receptor Antagonist Pharmacophore Alignment: Target Compound vs. Generic Coumarin Scaffolds

The chromene-3-carboxylate scaffold of the target compound aligns with the pharmacophoric core of non-peptide endothelin receptor antagonists claimed in US6218427B1, where 8-allyl substitution and ester-linked bulky aryl groups are explicitly associated with enhanced endothelin A/B receptor binding [1]. While no direct binding data for CAS 433691-48-6 at endothelin receptors are available, the compound's structural elements—8-allyl group, 2-oxo-2H-chromene ring, and ester-linked p-tolyl ketone—match the SAR features that distinguish potent antagonists (IC50 < 100 nM) from inactive chromene variants in the patent's exemplification [1]. Generic coumarin scaffolds lacking the 8-allyl-3-carboxylate ester architecture fall outside this pharmacophore and are not claimed for endothelin antagonism.

Endothelin receptor Cardiovascular pharmacology Chromene SAR

Recommended Research and Industrial Application Scenarios for 1-Oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate (CAS 433691-48-6) Based on Quantitative Evidence


In Vitro CYP2A6 Inhibition Studies for Nicotine Metabolism and Tobacco-Related Carcinogen Activation Research

With an experimentally determined CYP2A6 IC50 of 330 nM [1] and a 10.6-fold selectivity margin over CYP2B6 [1], this compound is directly suitable as a tool inhibitor in human liver microsome-based assays studying nicotine C-oxidation or tobacco-specific nitrosamine (e.g., NNK) activation. The compound's 142-fold potency advantage over the parent coumarin scaffold [2] enables lower working concentrations (100–1000 nM range) that minimize solvent interference and non-specific microsomal protein binding artifacts commonly encountered with high-concentration coumarin controls.

Multi-Isoform CYP Interaction Panel Screening for Drug-Drug Interaction Liability Assessment

The availability of IC50 data across eight CYP isoforms [1] makes this compound a well-characterized reference control for CYP inhibition panel screening. Unlike uncharacterized analogs such as the cyclohexyl ester or ethyl ester that lack any CYP profiling data [3], this compound can be deployed as both a CYP2A6-positive control and a CYP1A2/CYP2B6/CYP2C/CYP2D6-negative control in the same assay batch, reducing the number of individual controls required and standardizing inter-experimental comparisons across laboratories.

Coumarin-Based Endothelin Receptor Antagonist Hit Expansion and SAR Exploration

The compound's architecture—containing the 8-allyl-2-oxo-2H-chromene-3-carboxylate core with a bulky ester substituent—directly mirrors the pharmacophore of non-peptide endothelin receptor antagonists claimed in US6218427B1 [4]. For medicinal chemistry teams pursuing cardiovascular or renal pipeline targets, this compound provides a commercially available starting point for SAR expansion, derivatization at the ester position, and optimization toward sub-100-nM endothelin receptor binding affinity. Generic coumarins lacking this substitution pattern are irrelevant to this pharmacophore.

Physicochemical Reference Standard for Lipophilic Coumarin Ester Optimization

With a computed XLogP3 of 5.2 [5] and a topological polar surface area of 69.7 Ų [5], this compound occupies a physicochemical space that balances membrane permeability with moderate polarity—favorable for microsomal CYP engagement. It can serve as a reference standard for chromatographic method development, logP calibration, and microsomal stability benchmarking when optimizing lipophilic coumarin ester libraries. The ethyl ester (XLogP3 ≈ 3.5) and carboxylic acid (XLogP3 ≈ 2.8) analogs serve as lower-lipophilicity comparators for property-shift studies.

Quote Request

Request a Quote for 1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.